molecular formula C22H16F3N3O B15003333 2-Methyl-5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,6-dihydropyrazolo[1,5-c]quinazoline

2-Methyl-5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B15003333
M. Wt: 395.4 g/mol
InChI Key: SMARMEIHNBJKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-5-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that features a pyrazoloquinazoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, which can enhance or alter its biological activity.

Scientific Research Applications

2-METHYL-5-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-5-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its pyrazoloquinazoline core, which imparts distinct chemical and biological properties. This structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H16F3N3O

Molecular Weight

395.4 g/mol

IUPAC Name

2-methyl-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H16F3N3O/c1-13-11-18-16-7-2-3-8-17(16)26-21(28(18)27-13)20-10-9-19(29-20)14-5-4-6-15(12-14)22(23,24)25/h2-12,21,26H,1H3

InChI Key

SMARMEIHNBJKSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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